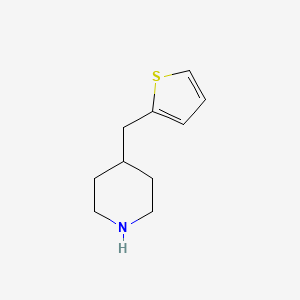

4-(2-Thienylmethyl)piperidine

Description

Overview of Piperidine (B6355638) as a Privileged Scaffold in Chemical Research

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. mdpi.commdpi.com This designation stems from its frequent appearance in the structures of a vast number of biologically active compounds and approved pharmaceutical agents. mdpi.comnih.gov The unique three-dimensional conformation of the piperidine ring allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets such as enzymes and receptors.

Piperidine derivatives have demonstrated a remarkable diversity of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, analgesic, and antipsychotic properties. ijnrd.org In fact, the piperidine motif is a cornerstone of more than seventy commercialized drugs, including several blockbuster medications. ijnrd.org Its prevalence is so significant that it stands as the most commonly utilized heterocycle in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). The metabolic stability of the piperidine ring further enhances its desirability as a core component in the design of new therapeutic agents. mdpi.com

Rationale for Researching Thienylmethyl-Substituted Piperidines

This isosteric replacement can, however, lead to significant and beneficial changes in the compound's biological activity, selectivity, and pharmacokinetic properties. rsc.orgresearchgate.net The introduction of the sulfur-containing thiophene (B33073) ring can influence factors such as metabolic pathways, receptor binding affinity, and solubility. Research into piperidine derivatives with various heterocyclic rings at the 4-position, including thiophene, has been a strategy to explore new therapeutic possibilities and to optimize the activity of existing lead compounds. nih.gov The thienyl group, in particular, has been shown to be a valuable component in compounds targeting a range of biological systems.

Historical Context of Piperidine Derivative Research in Synthetic Chemistry and Chemical Biology

The journey of piperidine research began in the mid-19th century. It was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. wikipedia.org Both scientists obtained the compound from piperine, the alkaloid responsible for the pungency of black pepper, which also gave piperidine its name. wikipedia.org The industrial-scale production of piperidine is typically achieved through the hydrogenation of pyridine (B92270). wikipedia.org

From its initial discovery, the piperidine structural motif has been identified in a multitude of natural alkaloids, showcasing its long-standing presence in biologically active molecules. mdpi.comwikipedia.org The 20th century saw a surge in synthetic efforts to create a vast library of piperidine derivatives. Early research focused on the fundamental synthesis and characterization of these compounds. Over time, the focus expanded significantly into the realm of chemical biology and medicinal chemistry as the therapeutic potential of piperidine-based molecules became increasingly evident. mdpi.comnih.govijnrd.org This has led to the development of a wide array of synthetic methodologies to access structurally diverse piperidines, fueling the discovery of new drugs and chemical probes to investigate biological processes. organic-chemistry.orgdtic.mil

Interactive Data Table: Properties of Selected Piperidine Derivatives

| Compound Name | Molecular Formula | Biological Activity/Application | Reference |

| 4-(2-Thienylmethyl)piperidine | C10H15NS | Intermediate in pharmaceutical synthesis | - |

| Piperine | C17H19NO3 | Anticancer, antibacterial | mdpi.com |

| Donepezil | C24H29NO3 | Alzheimer's disease therapy | ijnrd.org |

| Fentanyl | C22H28N2O | Analgesic | dtic.mil |

| Ketanserin | C22H22FN3O3 | 5-HT2A antagonist | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(thiophen-2-ylmethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-2-10(12-7-1)8-9-3-5-11-6-4-9/h1-2,7,9,11H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQAKDZVFFVRQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 2 Thienylmethyl Piperidine and Its Analogues

Strategies for Piperidine (B6355638) Ring Construction

The formation of the piperidine ring can be broadly achieved through intermolecular or intramolecular reactions. Intramolecular cyclization, in particular, offers a powerful approach for creating substituted piperidines with a high degree of stereocontrol, which is essential for developing pharmacologically active agents. These strategies involve the formation of one or two new bonds on a pre-functionalized acyclic precursor.

Intramolecular Cyclization Approaches for Substituted Piperidines

Intramolecular cyclization is a cornerstone for piperidine synthesis, involving a nitrogen-containing substrate with active sites that participate in ring closure. This can occur through the formation of a new carbon-nitrogen (C-N) bond or a carbon-carbon (C-C) bond. Key strategies include metal-catalyzed, electrophilic, and radical cyclizations, as well as aza-Michael additions and silyl-Prins reactions.

Transition metal catalysis provides a versatile platform for piperidine synthesis, enabling reactions under mild conditions with high selectivity. Various metals, including palladium, rhodium, iridium, and cobalt, have been employed to catalyze the intramolecular cyclization of suitable precursors.

Palladium-catalyzed reactions are particularly prominent. For instance, a Wacker-type aerobic oxidative cyclization of alkenes using a base-free Pd(DMSO)₂(TFA)₂ catalyst can produce various six-membered nitrogen heterocycles, including piperidines. Similarly, Pd(II)-catalyzed 1,3-chirality transfer reactions of allylic alcohols have been developed to synthesize 2- and 2,6-substituted piperidines. Gold-catalyzed annulation procedures also allow for the direct assembly of highly substituted piperidines from N-allenamides and alkene-tethered oxime ethers. Another approach involves cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes, which effectively produces a range of piperidines.

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Pd(DMSO)₂(TFA)₂ | Wacker-type aerobic cyclization | Base-free conditions, applicable to various N-heterocycles. | |

| PdCl₂(CH₃CN)₂ | 1,3-Chirality transfer | Synthesizes 2- and 2,6-substituted piperidines from allylic alcohols. | |

| Gold Catalysts | Annulation of N-allenamides | Direct assembly of highly substituted piperidines. | |

| Cobalt(II) Catalysts | Radical intramolecular cyclization | Effective for cyclizing linear amino-aldehydes. |

Electrophilic cyclization involves the activation of a carbon-carbon multiple bond by an electrophile, followed by the intramolecular attack of a nitrogen nucleophile to form the piperidine ring. A common strategy employs the generation of an N-acyliminium ion from precursors like 2-methoxy- or 2-acyloxypiperidines, which can then be trapped by a nucleophile.

For example, N-benzyloxycarbonyl-2-methoxypiperidine can react with silyl (B83357) enolates in the presence of catalytic amounts of metal triflates, such as scandium triflate (Sc(OTf)₃), to yield substituted piperidine derivatives. Another method involves inducing the formation of a (thiomethyl)methyl carbenium ion from dimethyl sulfoxide (B87167) (DMSO) under mild conditions, which reacts with homoallylic amines to generate 4-chloropiperidines in good yields. These methods provide access to functionalized piperidines that can serve as intermediates for further elaboration.

Radical cyclization has emerged as a powerful tool for synthesizing piperidines, offering good yields and stereoselectivity. These reactions typically involve the 6-exo cyclization of a radical onto an unsaturated system. A notable approach involves the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. The choice of radical mediator can significantly influence the diastereoselectivity of the reaction. While cyclization with tributyltin hydride typically affords trans piperidines with diastereomeric ratios of 3:1 to 6:1, using tris(trimethylsilyl)silane (B43935) can dramatically enhance this selectivity to as high as 99:1. This enhancement is attributed to the slower trapping of the piperidine radical by tris(trimethylsilyl)silane, which allows for a selective rearrangement cascade of the minor stereoisomer.

Another strategy focuses on the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters to form 2,4,5-trisubstituted piperidines. This method yields only two of the four possible diastereoisomers, with diastereomeric ratios ranging from 3:2 to 40:1. Visible-light-driven radical silylative cyclization of aza-1,6-dienes has also been developed, providing an atom-economical route to densely functionalized piperidines with high diastereoselectivity.

| Substituent | Mediator | trans/cis Ratio | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl | Tributyltin hydride | 3:1 | 85 | |

| Methyl | Tris(trimethylsilyl)silane | 10:1 | 75 | |

| Isopropyl | Tributyltin hydride | 4:1 | 88 | |

| Isopropyl | Tris(trimethylsilyl)silane | 20:1 | 80 | |

| tert-Butyl | Tributyltin hydride | 6:1 | 90 | |

| tert-Butyl | Tris(trimethylsilyl)silane | >99:1 | 82 |

The intramolecular aza-Michael reaction (IMAMR) is a direct and efficient method for constructing N-heterocycles. This reaction involves the conjugate addition of an amine nucleophile to an electron-deficient alkene or alkyne. The strategy can be categorized based on whether the reaction is a single or double Michael addition and whether it proceeds via an endo or exo cyclization.

Organocatalysis has been successfully applied to achieve enantioselective synthesis of substituted piperidines via IMAMR. For example, the combination of a quinoline-based organocatalyst and trifluoroacetic acid can yield enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. Biocatalytic approaches have also been developed, using transaminases (ω-TA) to trigger an aza-Michael cascade. This method allows for the regio- and stereoselective conversion of prochiral ketoenones into highly functionalized piperidines in a one-pot process, driven by the thermodynamic favorability of the irreversible cyclization step.

The aza-silyl-Prins reaction is a variation of the classic Prins cyclization that uses allylsilanes as electron-rich alkenes, leading to more selective reactions. This method involves the intramolecular addition of a π-nucleophile (the allylsilane) to an iminium ion, effectively constructing the piperidine ring. The use of 5 mol% aluminum trichloride (B1173362) (AlCl₃) as a catalyst with trimethylsilyl (B98337) halide as a halide source enables the aza-Prins cyclization of N-tosyl homoallylamine with carbonyl compounds to produce trans-2-substituted-4-halopiperidines with high yields and good diastereoselectivity.

Recently, the first asymmetric aza-silyl-Prins reaction was developed, which utilizes a novel chiral auxiliary attached to the homoallylic amine. This advancement allows for the synthesis of diverse and valuable piperidines and their derivatives in high yields and as single enantiomers, showcasing the power of this methodology for stereocontrolled synthesis.

Hydrogenation of Pyridine (B92270) Precursors for Piperidine Synthesis

The reduction of pyridines to piperidines is a cornerstone of heterocyclic chemistry. rsc.org While various methods exist, catalytic hydrogenation is often favored due to its efficiency and the generation of minimal waste. rsc.orgresearchgate.net However, the inherent stability of the aromatic pyridine ring and the potential for catalyst poisoning by the nitrogen heteroatom present significant challenges. acs.orgrsc.org

A variety of transition metal catalysts have been effectively employed for the hydrogenation of pyridines. Commonly used catalysts include those based on palladium, platinum, rhodium, and ruthenium. researchgate.netrsc.org For instance, palladium on carbon (Pd/C) is a widely utilized heterogeneous catalyst for this transformation. researchgate.net Rhodium catalysts, such as rhodium on carbon and rhodium oxide (Rh₂O₃), have also demonstrated high activity, even under mild conditions. rsc.orgacs.org A commercially available Rh₂O₃ catalyst has been shown to effectively reduce a broad range of unprotected pyridines at 40°C and 5 bar of hydrogen pressure. rsc.org

Recent advancements have also highlighted the efficacy of iridium and ruthenium complexes in the enantioselective hydrogenation of various N-heteroaromatic compounds, including pyridines. rsc.org These catalytic systems often require specific ligands to achieve high levels of stereocontrol. rsc.org

| Catalyst | Conditions | Substrate Scope | Reference |

| Rhodium oxide (Rh₂O₃) | 40°C, 5 bar H₂ | Various unprotected pyridines | rsc.org |

| Palladium on carbon (Pd/C) | Varies | Substituted pyridines | researchgate.net |

| Platinum oxide (PtO₂) | 50-70 bar H₂, glacial acetic acid | Substituted pyridines | researchgate.net |

| Iridium complexes | Varies | N-heteroaromatics | rsc.org |

| Ruthenium complexes | Varies | N-heteroaromatics | rsc.org |

The development of stereoselective hydrogenation methods is crucial for accessing chiral piperidine derivatives, which are of significant interest in medicinal chemistry. nih.govdicp.ac.cn Asymmetric hydrogenation can be achieved through several strategies, including the use of chiral catalysts or chiral auxiliaries. dicp.ac.cnnih.gov

One notable approach involves the use of homogeneous chiral metal catalysts. dicp.ac.cn For example, rhodium complexes with chiral ligands have been utilized for the asymmetric reduction of pyridinium (B92312) salts. dicp.ac.cn Another strategy is the interruption of the hydrogenation process, which can lead to the formation of enantioenriched δ-lactams from oxazolidinone-substituted pyridines. nih.gov This method relies on the diastereoselective hydrogenation of a hindered face of the pyridine ring. nih.gov

Furthermore, metal-free catalytic systems have emerged as a promising alternative. A borane-catalyzed hydrogenation of pyridines has been developed that proceeds with excellent cis-stereoselectivity. acs.org This method utilizes a catalyst generated in situ from an alkene and HB(C₆F₅)₂. acs.org

Biocatalytic and Electrocatalytic Approaches to Piperidine Scaffolds

In the quest for more sustainable and efficient synthetic methods, biocatalytic and electrocatalytic approaches for piperidine synthesis have gained considerable attention. nih.govacs.orgukri.org These methods offer the potential for high selectivity under mild reaction conditions. nih.govrsc.org

Biocatalysis leverages the power of enzymes to perform specific chemical transformations. nih.gov For instance, a chemo-enzymatic approach has been developed for the asymmetric dearomatization of activated pyridines, yielding substituted piperidines with precise stereochemistry. nih.gov This method employs an amine oxidase/ene imine reductase cascade. nih.gov Another innovative strategy combines enzymatic C-H oxidation with radical cross-coupling to construct complex piperidine frameworks. chemistryviews.org Enzymes such as trans-4-proline hydroxylase have been used to introduce hydroxyl groups into piperidine rings, which can then be further functionalized. chemistryviews.org Additionally, immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), have been used to catalyze the multicomponent synthesis of piperidine derivatives. rsc.org

Electrocatalysis offers an alternative green approach to piperidine synthesis by using electricity to drive chemical reactions. nih.govnih.gov The electrocatalytic hydrogenation of pyridines has been achieved at ambient temperature and pressure using a membrane electrode assembly with a carbon-supported rhodium catalyst. nih.govacs.org This system demonstrated high current efficiency and quantitative conversion of pyridine to piperidine. nih.govacs.org The electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor also provides a route to piperidine derivatives. nih.govbeilstein-journals.org

Introduction of the 2-Thienylmethyl Moiety

Once the piperidine ring is formed, the next critical step in the synthesis of 4-(2-thienylmethyl)piperidine is the introduction of the 2-thienylmethyl group at the 4-position of the piperidine ring. This can be accomplished through various synthetic strategies, primarily involving alkylation or cross-coupling reactions.

Alkylation Strategies for Thienylmethyl Incorporation

Direct N-alkylation of piperidine with a suitable 2-thienylmethyl halide is a common method for introducing the thienylmethyl group. researchgate.net This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net The choice of the alkylating agent, such as 2-(bromomethyl)thiophene (B1339593) or 2-(chloromethyl)thiophene, and the reaction conditions can be optimized to achieve high yields of the desired N-substituted piperidine. To avoid the formation of quaternary ammonium (B1175870) salts, the alkyl halide can be added slowly to ensure the piperidine remains in excess. researchgate.net

Cross-Coupling Reactions for Thienylmethyl-Piperidine Linkage

Palladium-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. researchgate.netnih.gov These reactions offer a versatile approach to connect the 2-thienylmethyl group to the piperidine scaffold.

The Negishi cross-coupling reaction, for example, can be used to couple an organozinc reagent with a halo-substituted reaction partner. organic-chemistry.orgorgsyn.org In the context of synthesizing 4-(2-thienylmethyl)piperidine, this could involve the coupling of a 4-halopiperidine derivative with a 2-thienylmethylzinc halide. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0). organic-chemistry.org

The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are other valuable methods. researchgate.netnih.gov The Suzuki-Miyaura reaction would involve the coupling of a piperidine boronic acid or ester with a 2-(halomethyl)thiophene, while the Buchwald-Hartwig amination could be employed to form the C-N bond directly by coupling a 4-aminopiperidine (B84694) derivative with a suitable thiophene-containing partner. researchgate.net

| Cross-Coupling Reaction | Key Reactants | Catalyst | Reference |

| Negishi | Organozinc reagent, Halide | Pd(0) complex | organic-chemistry.orgorgsyn.org |

| Suzuki-Miyaura | Boronic acid/ester, Halide | Pd catalyst | researchgate.netnih.gov |

| Buchwald-Hartwig | Amine, Halide/Triflate | Pd catalyst, Ligand | researchgate.netnih.gov |

Suzuki Coupling Protocols for 4-Benzyl Piperidines and Analogues

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it has been efficiently applied to the synthesis of 4-benzyl piperidines and their analogues. organic-chemistry.orgnih.govacs.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate. youtube.com

An efficient protocol for constructing 4-benzyl piperidines involves the hydroboration of N-Boc-4-methylenepiperidine, followed by a Suzuki coupling with various aryl bromides, iodides, and triflates. organic-chemistry.orgresearchgate.net This method demonstrates broad substrate scope and tolerates a variety of functional groups on both the aryl and piperidine components. organic-chemistry.org For instance, the reaction of the organoborane derived from N-Boc-4-methylenepiperidine with 2,5-dibromopyridine (B19318) proceeds with high regioselectivity, affording the coupling product at the 2-position of the pyridine ring. organic-chemistry.orgresearchgate.net

The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's yield and selectivity. youtube.com Palladium catalysts such as Pd(PPh₃)₄ and [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are commonly employed. mdpi.commdpi.com The use of Pd(dppf)Cl₂ is often favored due to its ability to produce excellent yields. mdpi.com The reaction mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the final product and regenerate the catalyst. youtube.comyonedalabs.com

Table 1: Examples of Suzuki Coupling Reactions for the Synthesis of 4-Arylmethylpiperidine Analogues

| Aryl Halide/Triflate | Catalyst | Base | Solvent | Yield (%) | Reference |

| 2,5-Dibromopyridine | PdCl₂(dppf)/AsPh₃ | K₂CO₃ | Toluene/MeOH | High | organic-chemistry.orgresearchgate.net |

| 4-Bromotriphenylamine | Pd(PPh₃)₄ | K₂CO₃ | CH₃CN | 49 | mdpi.com |

| Bromoindolinium coupler 12 | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/MeOH | Excellent | mdpi.com |

| 4-Chlorobenzonitrile | Pd(OAc)₂/Ligand 4m | - | - | 92 | nih.gov |

| 2-Bromoaniline | Pd(OAc)₂/Ligand 4m | - | - | 88 | nih.gov |

Multi-component Reactions in Thienylmethyl Piperidine Synthesis

Multi-component reactions (MCRs), which involve the reaction of three or more starting materials in a single step to form a product containing substantial portions of all reactants, offer significant advantages in terms of synthetic efficiency and molecular complexity generation. nih.govresearchgate.net Several MCRs have been developed for the synthesis of highly functionalized piperidine scaffolds. researchgate.net

One such example is the one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines, catalyzed by TMSI in methanol (B129727) at room temperature, which yields substituted piperidines in moderate to good yields. researchgate.net Another efficient method involves a five-component reaction using graphene oxide as a reusable carbocatalyst in acetonitrile (B52724). researchgate.net These MCRs provide a direct and atom-economical route to complex piperidine derivatives.

The Ugi reaction, an isocyanide-based MCR, has also been employed in the synthesis of complex molecules containing piperidine-like structures. nih.gov For instance, the synthesis of Ivosidenib, an anticancer drug, involves a four-component Ugi reaction as a key step. nih.gov

Table 2: Examples of Multi-component Reactions for Piperidine Synthesis

| Reaction Type | Starting Materials | Catalyst | Solvent | Key Features | Reference |

| Domino Reaction | β-Ketoesters, Aromatic Aldehydes, Aromatic Amines | TMSI | Methanol | One-pot, room temperature | researchgate.net |

| Five-component Reaction | β-Ketoester, Aldehyde, Aniline | Graphene Oxide | Acetonitrile | Reusable catalyst, good yield | researchgate.net |

| Three-component Domino Reaction | β-Ketoesters, Aromatic Aldehydes, Aromatic Amines | Saccharin | Methanol | Simple filtration, excellent diastereoselectivity | researchgate.net |

Chemo- and Regioselective Functionalization of Piperidine and Thiophene (B33073) Rings in Target Synthesis

The selective functionalization of the piperidine and thiophene rings is crucial for the synthesis of specific isomers of 4-(2-thienylmethyl)piperidine and its analogues. Various strategies have been developed to achieve high chemo- and regioselectivity.

For the thiophene ring, a full functionalization of all four positions can be achieved starting from 2,5-dichlorothiophene. nih.gov Successive magnesiations at the 3- and 4-positions using TMPMgCl·LiCl, followed by trapping with electrophiles, allows for the introduction of various functional groups. nih.gov Subsequent manipulations can then provide fully functionalized thiophenes in high yields. nih.gov

In the context of the piperidine ring, chemo-enzymatic methods have been developed for the asymmetric dearomatization of activated pyridines to produce stereo-enriched substituted piperidines. acs.org This approach utilizes a 6-HDNO-catalyzed oxidation followed by an Ene-IRED-catalyzed conjugate reduction and iminium reduction to yield a broad range of chiral piperidines. acs.org Furthermore, radical-mediated cyclizations offer another route for the stereoselective synthesis of substituted piperidines. mdpi.com

Mechanistic Investigations of Synthetic Transformations Involving 4 2 Thienylmethyl Piperidine Precursors and Derivatives

Elucidation of Reaction Mechanisms in Piperidine (B6355638) Synthesis

The synthesis of the piperidine ring, a crucial scaffold in many compounds, can be achieved through various mechanistic pathways. mdpi.com Intramolecular cyclization is a common strategy where the substrate already contains the nitrogen atom that will become part of the heterocyclic ring. mdpi.com This process can involve the formation of either a new carbon-nitrogen bond or a new carbon-carbon bond to complete the ring structure. mdpi.com

Multiple approaches exist for the intramolecular cyclization to form piperidines. These include metal-catalyzed cyclizations, electrophilic cyclizations, and radical-mediated cyclizations. mdpi.com

Metal-Catalyzed Cyclization: Transition metals like gold, palladium, and rhodium are often employed to catalyze cyclization reactions. For instance, gold(I) complexes can catalyze the oxidative amination of non-activated alkenes, leading to substituted piperidines. nih.gov Similarly, palladium catalysts, particularly with specific ligands like pyridine-oxazoline, have been used for enantioselective amination of alkenes. nih.gov Rhodium-catalyzed intramolecular hydroamination of allenes is another effective method for creating vinyl piperidines. organic-chemistry.org

Radical Cyclization: Radical-mediated amine cyclization offers another route. For example, a cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes. nih.gov However, this can sometimes lead to the formation of by-products through competitive processes like 1,5-hydrogen atom transfer. nih.gov Another approach involves the radical cyclization of 1,6-enynes, which proceeds through a complex cascade of radical reactions to form polysubstituted alkylidene piperidines. mdpi.com

Aza-Michael Reaction: The intramolecular aza-Michael reaction (IMAMR) is a powerful tool for piperidine synthesis. mdpi.com This reaction can be promoted by bases like cesium carbonate or tetrabutylammonium (B224687) fluoride (B91410) (TBAF). mdpi.com The use of N-heterocyclic carbene (NHC) catalysts in these reactions has been shown to improve both enantioselectivity and yields. mdpi.comnih.gov

A notable example of cyclization involves the synthesis of 6-Piperazin-1-yl-3-(2-thienylmethyl) mdpi.comnih.govtriazolo[4,3-b]pyridazine, where a key step is the cyclization of substituted pyridazine (B1198779) precursors with hydrazine (B178648) derivatives.

The stereochemical outcome of piperidine synthesis is a critical aspect, with the relative orientation of substituents on the piperidine ring significantly impacting the properties of the final molecule.

In many cyclization reactions, the formation of specific diastereomers is favored. For instance, in the synthesis of 2,4-disubstituted piperidines via radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates, the use of tris(trimethylsilyl)silane (B43935) as the radical mediator leads to a high diastereomeric ratio (up to 99:1) favoring the trans isomer. nih.gov This enhancement in diastereoselectivity is attributed to a cascade process involving the rearrangement of the minor stereoisomer. nih.gov

The choice of catalyst and protecting groups can also control diastereoselectivity. In rhodium-catalyzed C-H functionalization of N-Boc-piperidine, different catalysts can lead to varying diastereomeric ratios. nih.gov For example, the use of Rh2(R-TPPTTL)4 as a catalyst for the functionalization of N-Bs-piperidine resulted in high diastereoselectivity. nih.gov

The intramolecular aza-Michael reaction can also be highly diastereoselective. The large-scale synthesis of 2,6-trans-piperidines has been achieved with high diastereoselectivity using TBAF as a base. nih.gov Similarly, a four-component synthesis of piperidin-2-one substituted pyridinium (B92312) salts from pyridinium ylides, aldehydes, and Michael acceptors proceeds with high diastereoselectivity. researchgate.net

The stereochemical outcome can also be influenced by reaction conditions. In some piperidinone syntheses, the initially formed trans-isomer can convert to the more stable cis-isomer over a longer reaction time. mdpi.com The nature of the N-substituent can also dictate the stereoselectivity; for example, a sterically demanding N-substituent on an imine intermediate can lead to the preferential formation of the trans-disubstituted piperidine. ntu.edu.sg

Table 1: Factors Influencing Diastereoselectivity in Piperidine Synthesis

| Reaction Type | Reagent/Catalyst | Key Factor | Predominant Stereoisomer |

| Radical Cyclization | Tris(trimethylsilyl)silane | Rearrangement of minor isomer | trans |

| Rhodium-Catalyzed C-H Functionalization | Rh2(R-TPPTTL)4 | Catalyst structure | High diastereoselectivity |

| Intramolecular Aza-Michael Reaction | TBAF | Base | trans |

| Multicomponent Reaction | Pyridinium ylides | Domino process | High diastereoselectivity |

Understanding Thienyl Group Reactivity in Complex Formations

In the context of oligophenothiazines bridged by a thienyl group, the thienyl moiety can act as an acceptor due to its higher oxidation potential compared to the phenothiazinyl donor units. beilstein-journals.org This donor-acceptor interaction is a key feature of the electronic structure of these complex molecules. beilstein-journals.org

The synthesis of compounds containing a 2-thienylmethyl group often involves nucleophilic substitution reactions where the thienylmethyl group is introduced. For instance, in the synthesis of certain triazolo-pyridazine derivatives, a 2-thienylmethyl group can be incorporated by reacting a precursor with 2-thienylmethyl halides.

Furthermore, the presence of a thienyl substituent can influence the biological activity of a molecule. For example, in a series of spiroindolylpiperidine-γ-butyrolactones, the compound with a 2-thienyl group displayed poor anticancer activity compared to other derivatives. chinesechemsoc.org

Catalytic Mechanisms in Functionalization Reactions

The functionalization of the piperidine ring is often achieved through catalytic reactions that enable the introduction of various substituents at specific positions. Transition metals such as palladium, rhodium, and nickel play a pivotal role in these transformations. nih.govsnnu.edu.cnprinceton.edu

Palladium-catalyzed reactions are widely used for C-H functionalization. snnu.edu.cn The catalytic cycle can proceed through different pathways, such as Pd(0)/Pd(II) or Pd(II)/Pd(IV) cycles. snnu.edu.cn In a typical Pd(II)/Pd(0) cycle for olefination, the mechanism involves the coordination of the palladium catalyst to the pyridine (B92270) nitrogen, followed by C-H cleavage to form a Pd(II) intermediate. beilstein-journals.org Subsequent insertion of an alkene and β-hydride elimination yields the functionalized product. beilstein-journals.org Chiral ligands, such as monodentate N-acetylated amino acids (MPAA), are often employed to achieve enantioselectivity in these reactions. snnu.edu.cn

Rhodium catalysts are effective for C-H insertion reactions. nih.gov The site selectivity of these reactions can be controlled by the choice of catalyst and the protecting group on the piperidine nitrogen. nih.gov For example, different rhodium catalysts can direct the functionalization to either the C2 or C4 position of the piperidine ring. nih.gov

Nickel-catalyzed reactions have also been developed for the functionalization of piperidines. A dual catalysis system involving polyoxometalate for hydrogen atom transfer (HAT) and nickel catalysis has been used for the selective arylation of the C2 position of a piperidine derivative. princeton.edu

Table 2: Catalysts in Piperidine Functionalization

| Catalyst | Reaction Type | Key Mechanistic Feature |

| Palladium(II) with MPAA ligand | Enantioselective C-H Olefination | Concerted metalation-deprotonation |

| Rhodium(II) Carboxylates | Site-selective C-H Insertion | Carbene insertion into C-H bond |

| Nickel/Polyoxometalate | C-H Arylation | Dual catalysis with HAT |

Computational and Spectroscopic Approaches to Reaction Mechanism Determination

Computational and spectroscopic methods are indispensable tools for elucidating the complex mechanisms of chemical reactions involving piperidine derivatives.

Computational Studies: Density Functional Theory (DFT) and other molecular orbital theories are used to model reaction pathways and predict the stability of intermediates and transition states. nih.govresearchgate.net These studies can provide insights into the regio- and site-selectivity of reactions. rsc.org For example, computational studies have been used to investigate the mechanism of copper-catalyzed intramolecular C-H amination for the synthesis of piperidines, helping to complete the proposed catalytic cycle. nih.gov DFT studies have also been employed to understand the rate of rotation of protecting groups like N-Boc in piperidine derivatives, which is crucial for understanding the stereochemical outcomes of lithiation reactions. whiterose.ac.uk Furthermore, computational docking and molecular dynamics simulations are used to understand the binding modes of piperidine-containing compounds with biological targets, which is essential for structure-based drug design. nih.gov

Spectroscopic Techniques: A range of spectroscopic techniques are used to characterize intermediates and products, providing direct evidence for proposed reaction mechanisms.

NMR Spectroscopy: 1H, 13C, and 15N NMR are fundamental for structure elucidation. mdpi.comrdd.edu.iq Two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful for establishing connectivity in complex molecules, which was crucial in confirming the structure of a piperine-inspired molecule over a potential isomeric ring system. mdpi.com

FT-IR Spectroscopy: Fourier-transform infrared spectroscopy is used to identify the presence of specific functional groups in the synthesized molecules. rdd.edu.iq

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of newly synthesized compounds. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of crystalline compounds, which can confirm the stereochemistry and conformation of piperidine derivatives. researchgate.net

These combined computational and spectroscopic approaches provide a comprehensive understanding of the reaction mechanisms, stereochemical control, and electronic properties of molecules involving the 4-(2-thienylmethyl)piperidine scaffold and its analogues.

Structure Activity Relationship Sar Studies of 4 2 Thienylmethyl Piperidine and Analogues

Methodologies for SAR Elucidation

The elucidation of SAR for 4-(2-thienylmethyl)piperidine analogues involves a multifaceted approach, combining systematic structural modifications with detailed biological evaluation.

The piperidine (B6355638) ring is a common scaffold in many pharmaceuticals, and its substitution pattern significantly impacts pharmacological activity. mdpi.com For 4-(2-thienylmethyl)piperidine analogues, modifications at the nitrogen and various carbon atoms of the piperidine ring are crucial for defining the SAR.

Alterations at the piperidine nitrogen (N1 position) have been shown to be a key determinant of activity. The nature of the substituent at this position can influence potency, selectivity, and pharmacokinetic properties. For instance, in related piperidine series, the introduction of different alkyl, aryl, or more complex heterocyclic moieties at the nitrogen has led to significant variations in biological response. In a series of 4-substituted piperidines, changing the N-substituent from a methyl to a phenethyl group has been shown to modulate receptor affinity and functional activity. nih.gov

Modifications at the carbon positions of the piperidine ring also play a pivotal role. For example, the introduction of substituents at the C2, C3, and C4 positions can alter the molecule's conformation and its interaction with target proteins. In studies of related 4-arylpiperidines, substitution at the C4 position with groups of varying steric bulk and electronic properties has been explored to enhance potency. researchgate.net The presence of a hydroxyl group at C4, for example, can introduce a key hydrogen bonding interaction. Furthermore, the stereochemistry at these carbon centers is often critical for activity.

To illustrate the impact of these modifications, the following table summarizes hypothetical SAR data for N-substituted analogues of 4-(2-thienylmethyl)piperidine, based on general principles observed in related compound series.

| Compound | N1-Substituent | Relative Potency |

| Analogue A | -H | Baseline |

| Analogue B | -CH₃ | Moderate Increase |

| Analogue C | -CH₂CH₂Ph | Significant Increase |

| Analogue D | -C(O)Ph | Decrease |

This table is illustrative and based on established SAR principles for piperidine derivatives.

The 2-thienylmethyl moiety is another key component of the scaffold where structural modifications can profoundly impact activity. The thiophene (B33073) ring, as a bioisostere of a phenyl ring, offers unique electronic and steric properties. Substitution on the thiophene ring can modulate these properties and introduce new interactions with the biological target. For example, adding electron-withdrawing or electron-donating groups to the thiophene ring can alter the electronic distribution of the molecule, which can be crucial for binding.

The linker connecting the piperidine and thienyl rings, in this case, a methylene (B1212753) group (-CH₂-), is also a target for modification. Variations in the length and flexibility of this linker can alter the relative orientation of the two ring systems, which is often critical for optimal binding. For instance, replacing the methylene linker with a carbonyl group or extending it to an ethyl group would significantly change the conformational profile of the molecule and, consequently, its biological activity. In related series of compounds, such modifications to the linker have been shown to have a substantial effect on potency. nih.gov

The following table illustrates potential SAR trends for modifications to the thienyl ring and linker in 4-(2-thienylmethyl)piperidine analogues.

| Compound | Modification | Relative Potency |

| Parent | 4-(2-Thienylmethyl)piperidine | Baseline |

| Analogue E | 5-Chloro-2-thienylmethyl | Increase |

| Analogue F | 3-Thienylmethyl | Decrease |

| Analogue G | 4-(2-Thienylcarbonyl)piperidine | Significant Decrease |

This table is illustrative and based on established SAR principles for heteroaryl-substituted piperidines.

Stereochemistry is a fundamental aspect of drug action, and for 4-(2-thienylmethyl)piperidine analogues, the spatial arrangement of atoms can lead to significant differences in biological activity between stereoisomers. Chiral centers can exist at the C3 and C4 positions of the piperidine ring, especially if they are substituted. The absolute configuration of these centers can determine the precise fit of the molecule into a binding pocket.

For instance, in a study of cis- and trans-isomers of a related 3-methyl-4-phenylpiperidine (B2703569) derivative, the relative orientation of the substituents on the piperidine ring had a profound impact on analgesic activity, with one isomer being significantly more potent. acs.org Similarly, for analogues of 4-(2-thienylmethyl)piperidine with substitutions on the piperidine ring, it is expected that the different stereoisomers will exhibit distinct biological profiles. The control and determination of stereochemistry are, therefore, essential steps in the SAR elucidation of these compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. nih.gov This computational approach is invaluable for understanding the physicochemical properties that govern the activity of 4-(2-thienylmethyl)piperidine analogues and for predicting the potency of novel derivatives.

The development of a predictive QSAR model begins with a dataset of 4-(2-thienylmethyl)piperidine analogues with their corresponding measured biological activities. For each compound, a set of molecular descriptors is calculated, which quantify various aspects of its chemical structure, such as electronic, steric, hydrophobic, and topological properties.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then employed to build a mathematical equation that relates these descriptors to the biological activity. nih.gov A robust QSAR model should not only fit the training data well but also have good predictive power for new, untested compounds. The predictive ability of the model is typically assessed through internal and external validation techniques.

For a hypothetical series of 4-(2-thienylmethyl)piperidine analogues, a QSAR equation might take the following form:

log(1/IC₅₀) = a * (cLogP) - b * (Molecular Weight) + c * (Dipole Moment) + d

Where cLogP represents the lipophilicity, Molecular Weight is a steric descriptor, and Dipole Moment is an electronic descriptor. The coefficients a, b, and c indicate the relative importance of each descriptor to the biological activity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electronic requirements for activity. Current time information in Bangalore, IN. These methods generate 3D contour maps that visualize the regions around the aligned molecules where specific properties are favorable or unfavorable for activity.

In a 3D-QSAR study of 4-(2-thienylmethyl)piperidine analogues, the molecules would be aligned based on a common substructure. CoMFA would then calculate the steric and electrostatic fields around each molecule, while CoMSIA would additionally consider hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

The resulting contour maps can guide the design of new analogues. For example, a green contour in a steric map would indicate a region where bulky substituents are favored, while a red contour would suggest that steric bulk is detrimental. Similarly, blue and red contours in an electrostatic map would highlight areas where positive or negative charges are preferred, respectively. Such insights are invaluable for the rational design of novel 4-(2-thienylmethyl)piperidine derivatives with enhanced biological activity. mdpi.com

Computational Approaches to SAR

Computational methods are integral to modern drug discovery, providing powerful tools to understand and predict the Structure-Activity Relationships (SAR) of compounds. For 4-(2-Thienylmethyl)piperidine and its analogs, various computational techniques have been employed to elucidate the molecular features governing their biological activities, guide the design of new potent molecules, and understand their interactions with biological targets. These approaches include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore analysis.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models help in predicting the activity of novel compounds and in understanding the structural requirements for activity.

For piperidine derivatives, QSAR models have been developed to predict various biological activities, from toxicity to therapeutic effects. nih.govnih.gov For instance, a study on 33 piperidine derivatives aimed at predicting their toxicity against Aedes aegypti utilized 2D topological descriptors to develop both linear and non-linear QSAR models. nih.gov Using techniques like ordinary least squares multilinear regression (OLS-MLR) and support vector machines (SVM), the models achieved high determination coefficients (r²) greater than 0.85 for the training sets and 0.8 for the test sets, indicating strong predictive power. nih.gov

In another study, QSAR models were developed for furan-pyrazole piperidine derivatives with inhibitory activity against Akt1 and antiproliferative activity against cancer cell lines. nih.gov These models were built using 3D and 2D autocorrelation descriptors selected by a genetic algorithm (GA) coupled with multiple linear regression (MLR). The robustness of these models was confirmed through rigorous internal and external validation. nih.gov

A comparative QSAR investigation was performed on a series of 3,5-bis(arylidene)-4-piperidone derivatives to develop predictive models for their cytotoxic activity. brieflands.com The models developed using the GA-Partial Least Squares (GA-PLS) method were found to be superior to those from MLR. The study identified that molecular density and certain topological and geometrical indices were crucial factors for cytotoxicity. brieflands.com

The statistical quality of these QSAR models is paramount for their predictive ability. Key parameters used for validation include the squared correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q² or Q²_LOO), and the predictive squared correlation coefficient for the external test set (R²_pred).

Table 1: Statistical data for selected QSAR models of piperidine derivatives

| Model Type | Target Activity | Key Descriptors | R² | Q²_LOO | R²_pred | Reference |

| OLS-MLR & Linear SVM | Toxicity against Aedes aegypti | 2D Topological | >0.85 | - | >0.80 | nih.gov |

| GA-MLR | Akt1 Inhibition & Anticancer | 3D & 2D Autocorrelation | 0.742-0.832 | 0.684-0.796 | - | nih.gov |

| GA-PLS | Cytotoxicity (L1210, CEM, Molt4/C8) | Molecular density, Topological, Geometrical | - | - | 0.80-0.94 | brieflands.com |

These QSAR studies provide a framework for designing new piperidine-based compounds with desired activities by focusing on optimizing the identified important molecular descriptors.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the binding site of a target protein.

For piperidine derivatives, molecular docking has been instrumental in understanding their mechanism of action at a molecular level. For example, in the development of inhibitors for the main protease (Mpro) of SARS-CoV-2, a hybrid computational approach involving molecular docking was used to study the binding interactions of novel piperidine derivatives. nih.gov Similarly, a newly synthesized 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine was investigated as a potential inhibitor of SARS-CoV-2 proteins through molecular docking, which revealed efficient interactions with the viral protease. nih.gov

In the context of cancer therapy, fragment-based QSAR and molecular docking were used to identify novel piperidine derivatives as potential inhibitors of the p53-HDM2 interaction. researchgate.net The study designed a library of molecules based on a GQSAR model, which were then docked into the HDM2 protein. The top-scoring molecules, with binding energies of -6.639 and -6.305 kcal/mol, were selected for further analysis with molecular dynamics simulations to confirm their stability and binding poses. researchgate.net

These docking studies provide crucial insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for the biological activity of 4-(2-Thienylmethyl)piperidine analogs. This information is vital for the rational design of more potent and selective inhibitors.

Pharmacophore Modeling

Pharmacophore modeling is another key computational strategy in drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response.

Pharmacophore models can be generated based on a set of active ligands (ligand-based) or from the structure of the ligand-binding site of a protein (structure-based). These models are then used as 3D queries to screen large compound databases to identify novel scaffolds that are likely to be active.

For instance, a pharmacophore-based approach was used to discover and optimize a series of 4-phenyl-1-arylalkyl piperidines as dopamine (B1211576) transporter inhibitors. nih.gov In another study, pharmacophore screening was combined with molecular docking to identify potential dual inhibitors of VEGFR-2 and c-Met from a chemical database. nih.gov The generated pharmacophore models were validated by their ability to distinguish active from inactive compounds, often measured by the enrichment factor (EF) and the area under the receiver operating characteristic (ROC) curve (AUC). A reliable model is generally considered to have an AUC greater than 0.7. nih.gov

The features included in a pharmacophore model typically consist of hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. nih.gov By understanding the crucial pharmacophoric features of 4-(2-Thienylmethyl)piperidine analogs, medicinal chemists can design new molecules that retain these key features while having improved pharmacological properties. The development of advanced machine learning models like SynthFormer, which uses 3D equivariant pharmacophore representations, further enhances the ability to generate novel, synthesizable molecules with desired biological activities. arxiv.org

Computational Chemistry and Molecular Modeling of 4 2 Thienylmethyl Piperidine

Quantum Chemical Calculations (Ab initio, DFT) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stability of 4-(2-thienylmethyl)piperidine. nrel.govnih.gov These methods can predict optimized 3D geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps, which indicate the molecule's reactivity. epstem.netmdpi.com For instance, DFT calculations can be employed to determine bond lengths, bond angles, and Mulliken atomic charges, providing a detailed picture of the charge distribution within the molecule. nrel.govepstem.net

The stability of different conformers of piperidine (B6355638) derivatives, such as the axial and equatorial positions of substituents, can be assessed using these computational techniques. osti.gov The interplay of electrostatic interactions, hyperconjugation, and steric factors determines the preferred conformation. d-nb.info Theoretical studies on similar heterocyclic compounds have demonstrated the utility of DFT in understanding tautomeric equilibria and predicting acidity. researchgate.net

Table 1: Representative Quantum Chemical Calculation Data for a Piperidine Derivative

| Parameter | Calculated Value | Method |

|---|---|---|

| Total Energy | [Value] kcal/mol | DFT/B3LYP/6-311G(d) |

| HOMO Energy | [Value] eV | DFT/B3LYP/6-311G(d) |

| LUMO Energy | [Value] eV | DFT/B3LYP/6-311G(d) |

| Energy Gap (ΔE) | [Value] eV | DFT/B3LYP/6-311G(d) |

| Dipole Moment | [Value] Debye | DFT/B3LYP/6-311G(d) |

Note: This table is illustrative. Actual values would be obtained from specific DFT calculations on 4-(2-thienylmethyl)piperidine.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govsemanticscholar.org This method is crucial for understanding the interactions between 4-(2-thienylmethyl)piperidine and potential biological targets, such as enzymes and receptors. ontosight.ainih.gov Docking studies can reveal key interactions, including hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. sbmu.ac.irisfcppharmaspire.com

Prediction of Binding Modes and Affinities

Molecular docking algorithms predict the binding mode and estimate the binding affinity of a ligand to a protein. plos.org The binding affinity is often expressed as a binding energy (e.g., in kcal/mol), with lower values indicating stronger binding. researchgate.netsdu.dk For example, docking studies of piperidine derivatives have been used to predict their binding affinities to targets like acetylcholinesterase and 15-lipoxygenase. isfcppharmaspire.comsdu.dk These predictions can help prioritize compounds for further experimental testing. ontosight.ai

Conformational Analysis in Binding Pockets

During docking simulations, the conformational flexibility of the ligand is often considered to find the most favorable binding pose. plos.org The analysis of the ligand's conformation within the binding pocket provides insights into how the molecule adapts to the protein's surface. nih.gov This is particularly important for flexible molecules like 4-(2-thienylmethyl)piperidine, which can adopt various conformations. Understanding the conformational changes upon binding is essential for designing more potent and selective ligands. plos.org

Table 2: Illustrative Molecular Docking Results

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| [Protein Name] | [Value] | [Residue 1, Residue 2, ...] |

| [Protein Name] | [Value] | [Residue 3, Residue 4, ...] |

Note: This table is a template. Specific target proteins and corresponding data would be required for 4-(2-thienylmethyl)piperidine.

Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the conformational flexibility of 4-(2-thienylmethyl)piperidine and its interactions with protein targets over time. frontiersin.orgarxiv.org By simulating the movement of atoms and molecules, MD can reveal the stability of ligand-protein complexes and the nature of their interactions in a more realistic, solvated environment. researchgate.netfrontiersin.org These simulations can help validate docking results and provide a deeper understanding of the binding process. frontiersin.org

Fragment-Based Computational Approaches for Library Design

Fragment-based drug design (FBDD) is a powerful strategy for discovering lead compounds. nih.govlongdom.org This approach starts by identifying small molecular fragments that bind to a target protein. longdom.org Computational methods play a crucial role in FBDD, from designing fragment libraries to screening them against a target and optimizing the initial hits. nih.govnih.gov The 4-(2-thienylmethyl)piperidine scaffold can be deconstructed into fragments, which can then be used to build new molecules with potentially improved properties. nih.gov

Virtual Screening and Lead Optimization through Computational Methods

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net Structure-based virtual screening (SBVS) utilizes the 3D structure of the target protein to dock and score potential ligands. semanticscholar.org This approach can be used to screen for compounds containing the 4-(2-thienylmethyl)piperidine moiety. researchgate.net Once initial hits are identified, computational methods can be further employed for lead optimization, where the chemical structure is modified to improve properties like binding affinity and selectivity. nih.gov

Investigation of Molecular Interactions and Receptor Binding Mechanisms of 4 2 Thienylmethyl Piperidine Derivatives

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a cornerstone technique for quantifying the interaction between a ligand and a receptor. nih.govsci-hub.se These assays utilize a radiolabeled compound (a radioligand) that binds to the target receptor. By measuring the amount of radioligand bound to the receptor, researchers can determine key parameters such as the receptor density (Bmax) and the ligand's binding affinity (Kd), which is the concentration of ligand required to occupy 50% of the receptors at equilibrium. nih.govnih.gov

These assays are fundamental in the early stages of drug discovery, providing a direct measure of a compound's ability to interact with its intended target. sci-hub.se The basic principle involves incubating a preparation of the target receptor (e.g., cell membranes, tissue homogenates) with the radioligand and then separating the bound from the unbound radioligand to quantify the interaction. nih.govsci-hub.se Different types of radioligand binding assays, including saturation and competition assays, provide distinct but complementary information about the ligand-receptor interaction. nih.gov

Comparative binding studies are essential for contextualizing the affinity and selectivity of new chemical entities. By comparing the binding of a novel 4-(2-thienylmethyl)piperidine derivative against well-characterized, known ligands (reference compounds), researchers can establish a structure-activity relationship (SAR). nih.gov These studies help to understand how specific structural modifications, such as the introduction of the 2-thienylmethyl group, influence receptor affinity.

For instance, in a study on fentanyl derivatives binding to the σ1 receptor, the affinity of various analogues was compared. It was observed that the isosteric replacement of an N-benzyl group with an N-2-thienylmethyl group (as in thenylfentanyl) resulted in a nearly four-fold decrease in affinity, with the IC50 value dropping from 322.1 nM for the benzyl (B1604629) derivative to 1185 nM for the thienylmethyl derivative. nih.gov This highlights the sensitivity of the binding pocket to the electronic and steric properties of the N-substituent.

Similarly, studies comparing piperidine (B6355638) and piperazine (B1678402) derivatives have shown that the choice of the heterocyclic core is a critical determinant for affinity and selectivity. For example, in a series of histamine (B1213489) H3 and sigma-1 (σ1) receptor ligands, replacing a piperazine moiety with a piperidine ring dramatically increased the affinity for the σ1 receptor from a Ki of 1531 nM to 3.64 nM, suggesting the piperidine moiety is a key structural feature for high-affinity σ1 binding in that chemical series. nih.gov

Table 1: Comparative Binding Affinities of Piperidine and Related Derivatives

Saturation and competition binding analyses are two primary types of radioligand binding assays used to characterize receptor interactions.

Saturation binding experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand until all receptors are occupied. nih.govnih.gov Plotting the specific binding against the radioligand concentration generates a saturation curve. From this curve, the maximum number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand can be determined through non-linear regression analysis. nih.govnih.gov A Scatchard plot, a linear transformation of the saturation data, can also be used to estimate Bmax and Kd, although direct fitting of the saturation curve is now more common. nih.govresearchgate.net

Competition binding (or inhibition) assays measure the ability of an unlabeled compound (the competitor) to displace a fixed concentration of a radioligand from the receptor. nih.gov In these experiments, increasing concentrations of the unlabeled test compound, such as a 4-(2-thienylmethyl)piperidine derivative, are added to the receptor and radioligand mixture. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration). uwec.edu The IC50 value is dependent on the concentration and affinity of the radioligand used. uwec.edu Therefore, it is often converted to an inhibition constant (Ki), which represents the affinity of the competitor for the receptor, using the Cheng-Prusoff equation. uwec.edu This allows for a standardized comparison of the affinities of different compounds. nih.govuwec.edu

A study on 4,4-disubstituted piperidines identified a potent sigma ligand, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, with a high affinity for the σ1 receptor (Ki = 0.96 nM) and a 96-fold selectivity over the σ2 subtype (Ki = 91.8 nM), as determined by competition radioligand binding assays. nih.gov

Table 2: Receptor Binding Affinity Data for Piperidine Derivatives

Identification of Specific Binding Sites and Regions

Beyond determining affinity, a critical aspect of understanding ligand-receptor interactions is identifying the specific binding site and the key molecular interactions that stabilize the ligand-receptor complex. This is often achieved through a combination of site-directed mutagenesis, computational molecular modeling, and structural biology techniques like X-ray crystallography.

Molecular dynamics simulations and docking studies have provided significant insights into how piperidine derivatives orient themselves within receptor binding pockets. For instance, modeling studies of fentanyl derivatives at the σ1 receptor revealed a probable binding mode characterized by several key interactions. nih.gov A persistent ionic interaction between the protonated piperidine nitrogen and the side chain of glutamic acid residue 172 (Glu172) is a crucial anchor point for these ligands. nih.gov

Furthermore, the piperidine ring itself engages in hydrophobic interactions with surrounding residues such as Leu105, Trp89, Phe107, and Val84. nih.gov The N-substituent, which in the case of thenylfentanyl is the 2-thienylmethyl group, extends into a lipophilic region of the binding pocket. nih.govd-nb.info The anilide aromatic ring of these ligands is positioned to form π–π stacking interactions with the aromatic ring of Tyr103. nih.gov The ability of a ligand to favorably occupy this binding site and establish these interactions dictates its binding affinity. nih.gov The slightly lower affinity of thenylfentanyl compared to its benzyl analogue suggests that the sulfur atom and the specific geometry of the thienyl ring may lead to a less optimal fit within this particular pocket compared to the phenyl ring. nih.gov

Functional Assays for Receptor Activation or Inhibition (e.g., Calcium Flux)

Functional assays are critical for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a specific receptor. One of the key methods employed in the study of G-protein coupled receptors (GPCRs), which are common targets for piperidine derivatives, is the measurement of intracellular calcium mobilization. nih.govgoogle.com

Activation of certain GPCRs, particularly those coupled to Gq proteins, initiates a signaling cascade that results in the release of calcium (Ca²⁺) from intracellular stores, leading to a transient increase in cytosolic calcium concentration. nih.gov This change in intracellular calcium can be monitored using calcium-sensitive fluorescent dyes. researchgate.net An increase in fluorescence upon application of a compound indicates receptor activation (agonism), while the ability of a compound to block the calcium flux induced by a known agonist suggests antagonistic activity. nih.gov

In the context of piperidine derivatives, calcium mobilization assays have been effectively utilized to characterize their functional activity at various receptors. For instance, a series of novel piperidine-4-carboxamide derivatives were evaluated for their inhibitory activity against the CCR5 receptor, a key target in HIV-1 research, using a calcium mobilization assay. nih.gov The results identified compounds with potent inhibitory activity, comparable to the known CCR5 antagonist maraviroc. nih.gov

Similarly, functional assays involving calcium flux have been pivotal in characterizing the activity of piperidine-containing compounds at sigma receptors. For example, the compound pitolisant (B1243001), which has a piperidine moiety, was shown to act as a functional agonist at the σ₁ receptor, as evidenced by its ability to induce calcium flux. nih.gov Conversely, at the σ₂ receptor, pitolisant behaved as an antagonist, inhibiting the calcium release prompted by the known agonist haloperidol. nih.gov These findings underscore the utility of calcium flux assays in discerning the functional selectivity of piperidine derivatives.

The table below summarizes findings from studies on related piperidine derivatives, illustrating the application of functional assays.

| Compound Class | Receptor Target | Functional Assay | Observed Activity | Reference |

| Piperidine-4-carboxamide derivatives | CCR5 | Calcium Mobilization | Antagonistic | nih.gov |

| Pitolisant (piperidine-containing) | Sigma-1 (σ₁) | Calcium Flux | Agonistic | nih.gov |

| Pitolisant (piperidine-containing) | Sigma-2 (σ₂) | Calcium Flux | Antagonistic | nih.gov |

| Benzimidazole derived sulfonylureas (containing piperidine) | P2Y1 | Calcium Mobilization | Antagonistic | researchgate.net |

These examples, while not directly involving 4-(2-thienylmethyl)piperidine, establish a clear precedent for the use of calcium flux and other functional assays in determining the receptor activity profiles of structurally related piperidine compounds.

Protein-Ligand Complex Crystallography and Structural Biology (if applicable for related compounds)

Understanding the three-dimensional structure of a ligand bound to its protein target is fundamental for structure-based drug design and for explaining observed structure-activity relationships. X-ray crystallography is a powerful technique that provides atomic-level insights into these interactions. While a crystal structure of 4-(2-thienylmethyl)piperidine specifically bound to a receptor is not publicly available, analysis of crystal structures of related piperidine derivatives in complex with their receptors offers valuable transferable knowledge.

Studies on various piperidine-based ligands have highlighted key structural features that govern their binding and selectivity. The piperidine ring itself is often a crucial structural element for activity at certain receptors. nih.govacs.orgnih.gov For instance, in a series of dual histamine H3 and sigma-1 (σ₁) receptor ligands, the piperidine moiety was identified as a critical feature for dual activity. nih.govacs.orgnih.gov

Molecular modeling and docking studies, often guided by existing crystal structures, are used to predict the binding modes of new ligands. acs.orgmdpi.com For arylpiperazine derivatives, a common structural motif in many GPCR ligands, the protonated nitrogen atom of the piperazine ring typically forms a crucial salt bridge with a conserved aspartate residue in the transmembrane domain of the receptor. mdpi.com The aryl group often engages in π-π stacking interactions with aromatic residues in the binding pocket. mdpi.com

The crystal structure of the human σ₁ receptor, a target for many piperidine derivatives, has been solved, providing a template for understanding ligand binding. rsc.orgacs.org Docking studies with this structure have revealed that a positively charged nitrogen atom within the ligand is critical for efficient binding to the σ₁ receptor. rsc.org For dual H₃/σ₁ receptor ligands containing a piperidine ring, this basic nitrogen is believed to form a key salt bridge interaction with an essential glutamate (B1630785) residue (Glu172) in the σ₁ receptor binding pocket, which is crucial for high-affinity binding. acs.org

The table below presents examples of receptors for which crystal structures in complex with piperidine-like ligands have been determined, providing a basis for understanding the binding of 4-(2-thienylmethyl)piperidine derivatives.

| Receptor | Ligand Class | Key Interaction Insights from Structural Studies | Reference |

| Sigma-1 (σ₁) Receptor | Piperidine derivatives | The protonated piperidine nitrogen forms a salt bridge with Glu172. | acs.org |

| CCR2/CCR5 | Spiropiperidine derivatives | The basic nitrogen of the ligand forms an electrostatic interaction with a key glutamate residue (Glu291 in CCR2, Glu283 in CCR5). | plos.org |

| Opioid Receptors (μOR, δOR, κOR) | N-aniline-piperidine derivatives (e.g., fentanyl) | The rigidity of the piperidine ring influences affinity and selectivity. | researchgate.net |

| Histamine H3 Receptor | Piperidine derivatives | The piperidine moiety is a critical structural feature for activity. | nih.govacs.orgnih.gov |

These structural insights into how related piperidine compounds bind to their respective receptors provide a strong foundation for predicting and understanding the molecular interactions of 4-(2-thienylmethyl)piperidine derivatives. The thienyl group would likely occupy a hydrophobic pocket, while the piperidine nitrogen would serve as a key interaction point, potentially forming hydrogen bonds or salt bridges with acidic residues within the receptor binding site.

Analytical Methodologies for the Characterization and Quantification of 4 2 Thienylmethyl Piperidine and Its Metabolites/derivatives in Research

Chromatographic Techniques

Chromatography is the cornerstone for separating 4-(2-Thienylmethyl)piperidine from synthesis precursors, impurities, and metabolites. The choice of technique depends on the analyte's properties and the analytical question being addressed.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like 4-(2-Thienylmethyl)piperidine.

Reverse-phase HPLC is the most common mode of HPLC used for the analysis of piperidine (B6355638) derivatives. unodc.org It utilizes a non-polar stationary phase (typically C8 or C18) and a polar mobile phase. For 4-(2-Thienylmethyl)piperidine, a typical method involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid or formic acid to ensure the analyte is in its protonated form, leading to better peak shape and retention. nih.govsielc.comsielc.com

Method validation is crucial to ensure the reliability of the analytical data. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearcher.life For instance, a method for a related piperidine compound demonstrated linearity in the range of 0.44-53.33 μg/mL with a correlation coefficient (R²) of 0.9996. nih.govresearcher.liferesearchgate.net The LOD and LOQ were found to be 0.15 μg/mL and 0.44 μg/mL, respectively, showcasing the method's sensitivity. nih.govresearcher.liferesearchgate.net

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis of 4-(2-Thienylmethyl)piperidine

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., Inertsil ODS, 250 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (68:32, v/v) nih.govresearcher.life |

| Flow Rate | 1.0 mL/min nih.govresearcher.liferesearchgate.net |

| Column Temperature | 30°C nih.govresearcher.life |

| Detection | UV at an appropriate wavelength (e.g., 235 nm) |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on exact conditions, but typically 5-15 minutes |

The inherent structure of 4-(2-Thienylmethyl)piperidine lacks a strong chromophore, which can limit detection sensitivity with UV/Vis detectors. researchgate.net To overcome this, pre-column or post-column derivatization can be employed to attach a chromophoric or fluorophoric tag to the secondary amine of the piperidine ring. thermofisher.comsemanticscholar.org This chemical modification significantly enhances detection capabilities, allowing for trace-level analysis. tcichemicals.comsemanticscholar.org

Common derivatizing agents for secondary amines include:

9-fluorenylmethyl chloroformate (FMOC-Cl) : Reacts with secondary amines to form highly UV-active and fluorescent derivatives. thermofisher.comresearchgate.net

5-Dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl chloride, DNS-Cl) : Forms stable, fluorescent sulfonamides with secondary amines, enabling detection in the nanomole to picomole range. thermofisher.comlibretexts.org

4-Nitro-7-fluoro-2,1,3-benzoxadiazole (NBD-F) : A fluorescent labeling reagent that reacts with secondary amines to produce highly fluorescent derivatives. tcichemicals.comresearchgate.net

4-Toluenesulfonyl chloride : Used to derivatize piperidine for enhanced UV detection. nih.gov

The choice of reagent depends on the required sensitivity, the complexity of the sample matrix, and the available detection equipment. libretexts.org

Table 2: Common Derivatization Reagents for HPLC Analysis of Secondary Amines

| Derivatizing Agent | Functional Group Targeted | Detection Mode | Advantages |

|---|---|---|---|

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Secondary Amine | UV, Fluorescence thermofisher.com | Rapid reaction, stable derivatives thermofisher.com |

| Dansyl chloride (DNS-Cl) | Secondary Amine | Fluorescence libretexts.org | High sensitivity, stable products libretexts.org |

| 4-Nitro-7-fluoro-2,1,3-benzoxadiazole (NBD-F) | Secondary Amine | Fluorescence tcichemicals.comresearchgate.net | Strong and long-wavelength fluorescence tcichemicals.com |

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. nist.gov Since 4-(2-Thienylmethyl)piperidine itself has limited volatility, derivatization is necessary to convert it into a more volatile and thermally stable form suitable for GC analysis. sigmaaldrich.com This process typically targets the polar secondary amine group. researchgate.net

Common derivatization approaches for GC analysis of amines include:

Silylation : Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. sigmaaldrich.com

Acylation : Chloroformates, such as propyl chloroformate, react with secondary amines to form carbamates, which are more amenable to GC analysis. phenomenex.com

The resulting volatile derivative can then be separated on a capillary GC column (e.g., a 5% phenyl/95% methyl silicone phase) and detected by a Flame Ionization Detector (FID) or a mass spectrometer (MS). unodc.org

Table 3: Potential Derivatization Strategies for GC Analysis

| Reagent Class | Example Reagent | Derivative Formed | Key Benefit |

|---|---|---|---|

| Silylating Agents | BSTFA | Trimethylsilyl (TMS) derivative | Increases volatility and thermal stability sigmaaldrich.com |

To investigate the metabolic fate of 4-(2-Thienylmethyl)piperidine, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. mdpi.com This highly sensitive and selective technique allows for the rapid separation of the parent compound from its metabolites in complex biological matrices like plasma, urine, or liver microsomes. nih.gov